ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate

Description

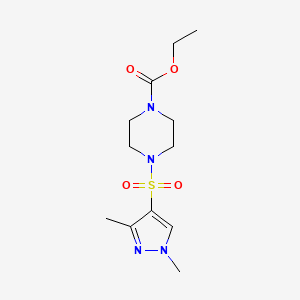

Ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring:

- An ethyl carboxylate group at the 1-position of the piperazine ring.

- A sulfonyl (-SO₂-) bridge at the 4-position, linked to a 1,3-dimethylpyrazole heterocycle.

This structure combines the hydrogen-bonding capacity of the sulfonyl group with the steric and electronic effects of the dimethylpyrazole moiety. While direct biological data for this compound are unavailable, structurally related sulfonated piperazine carboxylates are often explored as kinase inhibitors or intermediates in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4S/c1-4-20-12(17)15-5-7-16(8-6-15)21(18,19)11-9-14(3)13-10(11)2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZODKWZOFSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Piperazine Coupling: The sulfonylated pyrazole is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation Products: Various oxidized pyrazole derivatives.

Reduction Products: Sulfide or thiol derivatives.

Substitution Products: Compounds where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 352.42 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group linked to a pyrazole moiety, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds structurally related to ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.5 |

| Compound B | A549 | 3.0 |

| Compound C | HCT116 | 1.8 |

These findings suggest that the sulfonyl-pyrazole structure may enhance the anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies indicate that derivatives with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:

| Compound | COX Inhibition (%) | Reference Drug | Inhibition (%) |

|---|---|---|---|

| Compound D | 71 | Celecoxib | 22 |

| Compound E | 65 | Ibuprofen | 30 |

Such results demonstrate the potential for developing new anti-inflammatory drugs based on this compound's structure .

Central Nervous System Effects

This compound has been evaluated for its anxiolytic-like effects in animal models. In studies involving Swiss mice, it was found to exhibit significant anxiolytic properties in various behavioral tests, including the elevated plus maze and open field tests .

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by sulfonation and carboxylation steps. The following general synthetic route is often employed:

- Formation of Piperazine Derivative : Reacting appropriate amines with ethyl chloroacetate.

- Sulfonation : Introducing the sulfonyl group using sulfonating agents.

- Carboxylation : Adding a carboxylic acid moiety to complete the structure.

Case Study 1: Anticancer Screening

A recent study screened several pyrazole derivatives for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Evaluation

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Compounds exhibiting high inhibition rates were further evaluated for their anti-inflammatory effects in vivo, demonstrating significant reductions in edema in animal models .

Biological Activity

Ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

3. Antibacterial Activity

This compound has also been evaluated for antibacterial activity against various pathogens. In vitro studies indicated that it possesses moderate inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus pneumoniae. The compound disrupts bacterial cell membranes, leading to cell lysis .

The biological activities of this compound are attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of several key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It modulates receptor activity related to pain and inflammation pathways, potentially providing analgesic effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The results indicated that this compound exhibited an IC50 value of 12 µM against MCF-7 cells, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound demonstrated that it reduced LPS-induced nitric oxide production by 60% at a concentration of 10 µM. This finding supports its potential application in treating inflammatory conditions such as arthritis .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | IC50 = 12 µM (MCF-7) | Induces apoptosis and cell cycle arrest |

| Anti-inflammatory | Reduces NO production | Inhibits pro-inflammatory cytokines |

| Antibacterial | Moderate inhibition | Disrupts bacterial cell membranes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent critically influences physicochemical properties and bioactivity. Key analogs include:

tert-Butyl 4-((2-Oxoindolin-5-yl)Sulfonyl)Piperazine-1-Carboxylate

- Substituent : 2-Oxoindoline-5-yl sulfonyl.

- Applications : Intermediate in Bruton’s tyrosine kinase (BTK) inhibitor synthesis .

- Synthesis : Reacts 2-oxoindoline-5-sulfonyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (pyridine) .

- Key Difference : The tert-butyl ester and indoline sulfonyl group enhance steric bulk compared to the target compound’s ethyl ester and pyrazole sulfonyl group.

Ethyl 4-((4-Chlorophenyl)Sulfonyl)Piperazine-1-Carboxylate

- Substituent : 4-Chlorophenyl sulfonyl.

- Properties : Molecular weight = 332.8 g/mol; density = 1.375 g/cm³; predicted acidity (pKa) = -0.44 .

Ethyl 4-(Phenylsulfonyl)Piperazine-1-Carboxylate

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Selected Piperazine Carboxylates

Q & A

Q. What are the optimized synthetic routes for ethyl 4-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate and hydrazine derivatives . Subsequent sulfonylation of the pyrazole with chlorosulfonic acid, followed by coupling with piperazine derivatives under basic conditions, yields the target compound. Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for structural confirmation . Recrystallization or column chromatography ensures purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

¹H and ¹³C NMR are essential for verifying the piperazine ring, sulfonyl group, and pyrazole moiety. For example, the sulfonyl group (-SO₂-) exhibits distinct deshielded proton signals near δ 3.0–3.5 ppm . IR spectroscopy confirms functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~342) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC. Stability under light, heat, and humidity is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring . Piperazine derivatives often show hygroscopicity, necessitating anhydrous storage .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential interactions with enzymes like phosphodiesterases or kinases. The sulfonyl group may act as a hydrogen-bond acceptor, while the piperazine ring facilitates solubility and target engagement. Density functional theory (DFT) calculates electrostatic potential maps to predict reactive sites . Studies on similar triazolo-pyrimidine derivatives highlight interactions with ATP-binding pockets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

Dose-response curves (IC₅₀ values) and selectivity profiling across cell lines (e.g., HeLa, MCF-7) clarify context-dependent activity. Orthogonal assays (e.g., Western blot for apoptosis markers vs. ELISA for cytokines) differentiate mechanisms. Meta-analyses of pyrazole-sulfonamide analogs suggest structure-activity relationships (SAR) where substituents on the pyrazole modulate specificity .

Q. How can reaction pathways be elucidated under stressed conditions (e.g., acidic/basic hydrolysis)?

Forced degradation studies (0.1M HCl/NaOH, 80°C) followed by LC-MS/MS identify degradation products. The ethyl ester group is prone to hydrolysis, forming carboxylic acid derivatives. Pyrazole sulfonamides may undergo ring-opening under extreme pH, generating sulfonic acid byproducts . Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates.

Methodological Considerations

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

Non-linear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀ values. ANOVA with post-hoc tests (Tukey’s) compares efficacy across cell lines. Principal component analysis (PCA) may correlate structural features (e.g., logP, polar surface area) with activity .

Q. How do researchers validate target engagement in enzyme inhibition assays?

Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff). Competitive inhibition assays (e.g., with ATP analogs for kinases) confirm mechanism. Isotopic labeling (³H/¹⁴C) tracks substrate turnover in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.